molecular formula C10H16BrCl3O2 B14484734 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane CAS No. 65604-65-1

2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane

Cat. No.: B14484734
CAS No.: 65604-65-1
M. Wt: 354.5 g/mol
InChI Key: UTMZMZHPLKFOHT-UHFFFAOYSA-N
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Description

2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and dioxolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5,5,5-trichloro-2,2-dimethylpentanol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in DMSO

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

Major Products

    Substitution: 2-(3-Iodo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane

    Oxidation: this compound-4-one

    Reduction: this compound-4-ol

Scientific Research Applications

2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its halogenated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition or modulation of enzymatic activity. The dioxolane ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
  • 2-(3-Bromo-5,5,5-trifluoro-2,2-dimethylpentyl)-1,3-dioxolane
  • 2-(3-Iodo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane

Uniqueness

2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane is unique due to the combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. The presence of the dioxolane ring further differentiates it from other halogenated compounds, providing unique structural and functional properties.

Properties

CAS No.

65604-65-1

Molecular Formula

C10H16BrCl3O2

Molecular Weight

354.5 g/mol

IUPAC Name

2-(3-bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane

InChI

InChI=1S/C10H16BrCl3O2/c1-9(2,6-8-15-3-4-16-8)7(11)5-10(12,13)14/h7-8H,3-6H2,1-2H3

InChI Key

UTMZMZHPLKFOHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1OCCO1)C(CC(Cl)(Cl)Cl)Br

Origin of Product

United States

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